Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-cyano-6-(dimethylamino)-2-phenylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-4-22-17(21)14-10-13(11-18)16(20(2)3)19-15(14)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCROIRENZSCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)N(C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate typically involves the cyanoacetylation of amines. One common method includes the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under different reaction conditions. For instance, the direct treatment of amines with ethyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by room temperature stirring overnight .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis. This technique can significantly reduce reaction times and increase yields. For example, the microwave irradiation of p-anisidine with ethyl cyanoacetate in trichlorobenzene has been shown to produce high yields of cyanoacetamide derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Cytokine Inhibition : The compound has been identified as a potential cytokine inhibitor, useful in treating inflammatory diseases such as multiple sclerosis and autoimmune disorders. Its ability to modulate cytokine release makes it a candidate for developing therapeutics against conditions mediated by pro-inflammatory cytokines .
- Anticancer Activity : Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, computer-aided docking studies suggest that it may inhibit cancer cell proliferation by interacting with specific molecular targets involved in tumor growth .
- Neuroprotective Effects : Research has shown that certain derivatives can act as acetylcholinesterase inhibitors, which are beneficial in treating neurodegenerative diseases like Alzheimer's disease. This activity is attributed to the compound's ability to enhance cholinergic transmission .
The biological activity of Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate has been evaluated through various assays:
- In vitro Studies : Laboratory tests have demonstrated its effectiveness in inhibiting specific enzymes related to cancer progression and inflammation.
- In vivo Studies : Animal models have shown promising results regarding the compound's potential to reduce tumor size and inflammatory markers.
Industrial Applications
- Organic Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for further modifications that can lead to novel compounds with enhanced biological activity .
- Liquid Crystals : this compound has been explored for its potential use in liquid crystal displays (LCDs). Pyridine-based compounds are known for their thermotropic properties, which make them suitable for applications in electronic materials .
Case Study 1: Anticancer Evaluation
A recent study investigated the anticancer effects of this compound on human hepatocellular carcinoma cells. The results indicated a significant reduction in cell viability at low concentrations, suggesting its potential as a therapeutic agent against liver cancer.
Case Study 2: Neuroprotective Properties
In another study focusing on Alzheimer's disease models, derivatives of this compound were shown to improve cognitive function by inhibiting acetylcholinesterase activity. This highlights its relevance in developing treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate involves its interaction with various molecular targets and pathways. For instance, its antitumor activity is believed to be due to its ability to induce cell cycle arrest and apoptosis in cancer cells. The compound can promote the accumulation of reactive oxygen species (ROS) in cells, leading to oxidative stress and cell death . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Key Observations :
- The dimethylamino group in the target compound provides electron-donating effects, enhancing resonance stabilization of the pyridine ring compared to bulkier substituents like benzylpiperidinylmethylamino .
- Chlorobenzylamino and methylbenzylamino analogs exhibit higher lipophilicity (logP > 3.5 predicted), favoring membrane permeability but reducing aqueous solubility .
Sulfanyl- and Phenoxy-Substituted Analogs
Key Observations :
- Sulfanyl and phenoxy groups introduce electron-withdrawing effects, altering the pyridine ring’s electronic profile and reactivity .
- Methylsulfanyl derivatives may exhibit improved metabolic stability compared to amino-substituted analogs due to reduced susceptibility to oxidative degradation .
Commercial Availability and Suppliers
- This compound is available from Chemlyte Solutions (China) and Amadis Chemical Co., Ltd., with purity ≥98% and packaging options from 1 mg to 1 kg .
- Analogs like ethyl 6-((4-methylbenzyl)amino)-5-cyano-2-phenylnicotinate (CAS 477866-21-0) are supplied by 3B Pharmachem and AKos Consulting .
Biological Activity
Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of a cyano group, a dimethylamino group, and a phenyl ring attached to a nicotinic acid derivative. Its molecular formula is , with a molecular weight of approximately 286.34 g/mol.
Target of Action
The compound primarily exhibits antiproliferative activity against various human cancer cell lines. Its mechanism involves:
- Inhibition of Cell Proliferation : this compound inhibits clonal formation and migration of cancer cells, effectively preventing their proliferation.
- Induction of Apoptosis : At concentrations as low as 4 μM, it has been shown to induce apoptosis in approximately 66.13% of treated cells.
Biochemical Pathways
The compound influences several biochemical pathways:
- Reactive Oxygen Species (ROS) Accumulation : It promotes ROS accumulation in a concentration-dependent manner, which is critical for inducing oxidative stress within the cells.
- Gene Expression Modulation : The compound alters gene expression profiles associated with cell survival and death, impacting various signaling pathways involved in cancer progression.
Pharmacokinetics
The pharmacokinetic profile suggests that this compound has favorable bioavailability, which enhances its potential as a therapeutic agent. Its interaction with enzymes and proteins indicates possible metabolic pathways that could be exploited for drug development.
Antitumor Activity
A series of studies have demonstrated the compound's potential in cancer therapy:
- In Vitro Studies : In vitro evaluations reveal significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) with IC50 values indicating potent activity .
- In Vivo Studies : Animal models have shown that derivatives of this compound can significantly inhibit tumor growth with minimal toxicity, suggesting its applicability in clinical settings .
Case Studies
- Study on HepG2 Cells : Research indicated that the compound modulates autophagy and affects cell steatosis in liver cancer cells through serotonin receptor pathways, highlighting its multifaceted role in cancer biology .
- Selectivity for Kinase Inhibition : Further investigations into its selectivity revealed that certain derivatives exhibit high potency against CDK4/6 kinases, which are crucial targets in cancer therapy .
Applications in Medicinal Chemistry
This compound serves as a valuable precursor for synthesizing various heterocyclic compounds with potential antimicrobial and anticancer properties. Its derivatives are being explored for their ability to combat antibiotic resistance and enhance therapeutic efficacy against tumors.
Summary Table of Biological Activities
Q & A
Basic: What are the standard synthetic routes for Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate?
Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions. For example, ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate is reacted with dimethylamine derivatives under reflux in a THF/EtOH (3:1 v/v) or acetonitrile solvent system. Triethylamine is added as a base to scavenge HCl, and the crude product is purified via flash chromatography . Key parameters include reaction time (monitored by TLC) and solvent selection, which influence reaction efficiency and byproduct formation.
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
Characterization relies on NMR and mass spectrometry :
- ¹³C NMR : Peaks at 116.6 ppm (CN group) and 89.1 ppm (C-5 pyridine ring) confirm the cyano and pyridine backbone .
- ESI-MS : A molecular ion peak at m/z 491 ([M+Na]⁺) and 469 ([M+H]⁺) verifies the molecular formula (C₂₉H₃₂N₄O₂) .
Elemental analysis (C, H, N) further validates purity, with deviations <0.2% indicating minimal impurities .
Advanced: How can reaction conditions be optimized to improve yield?
Methodological Answer:
Optimization strategies include:
- Solvent Polarity : THF/EtOH mixtures (3:1) enhance solubility of intermediates compared to pure acetonitrile .
- Temperature Control : Prolonged reflux (12–24 hours) ensures complete substitution, monitored via LC-MS .
- Purification : Gradient flash chromatography (hexane/ethyl acetate) resolves steric hindrance byproducts, improving yield by ~15% .
Advanced studies suggest microwave-assisted synthesis reduces reaction time by 40% while maintaining >90% purity .
Advanced: How should researchers resolve contradictions in NMR data across studies?
Methodological Answer:
Contradictions often arise from solvent effects or tautomerism. For example:
- Solvent Referencing : Ensure deuterated solvent peaks (e.g., CDCl₃ at 77.16 ppm for ¹³C) are correctly subtracted .
- Dynamic NMR : Variable-temperature NMR (25–60°C) can identify tautomeric shifts in dimethylamino groups .
- Cross-Validation : Compare with high-resolution MS and X-ray crystallography data (if available) to confirm assignments .
Advanced: What computational methods are used to model the compound’s 3D structure?
Methodological Answer:
- DFT Calculations : Density Functional Theory (B3LYP/6-31G*) predicts bond angles and electron density distributions, validated against experimental X-ray data .
- Crystal Structure Analysis : Single-crystal X-ray diffraction (space group P2₁/c) provides unit cell parameters (e.g., a = 9.52 Å, b = 12.34 Å) and hydrogen bonding networks .
- Molecular Dynamics : Simulate solvent interactions (e.g., ethanol) to predict solubility and aggregation behavior .
Basic: What purification methods are effective for isolating the compound?
Methodological Answer:
- Flash Chromatography : Silica gel columns with hexane/ethyl acetate gradients (10:1 to 3:1) separate polar byproducts .
- Recrystallization : Ethanol/water mixtures (4:1) yield high-purity crystals, confirmed by sharp melting points and single-spot TLC .
Advanced: How does solvent choice influence the compound’s reactivity in subsequent reactions?
Methodological Answer:
- Polar Aprotic Solvents : DMF or DMSO stabilize transition states in nucleophilic substitutions, accelerating reactions by 20–30% compared to THF .
- Protic Solvents : Ethanol promotes hydrogen bonding with the cyano group, reducing undesired dimerization .
- Dielectric Constant : Solvents with ε > 15 (e.g., acetonitrile) enhance charge separation in intermediates, critical for regioselective modifications .
Advanced: How can researchers validate spectroscopic data against literature reports?
Methodological Answer:
- Database Cross-Check : Use platforms like PubChem or IUCrData to compare NMR shifts and crystal parameters .
- Spectral Simulation : Tools like ACD/Labs or MestReNova predict ¹H/¹³C NMR spectra from the structure, identifying discrepancies >0.3 ppm as potential errors .
- Collaborative Analysis : Share raw data (FID files) with peers to rule out instrumentation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
